molecular formula CH3BClFO B14678970 Methoxychlorofluoroborane CAS No. 38481-06-0

Methoxychlorofluoroborane

Cat. No.: B14678970
CAS No.: 38481-06-0
M. Wt: 96.30 g/mol
InChI Key: DYPOBMQTCBBLKZ-UHFFFAOYSA-N
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Description

Methoxychlorofluoroborane (hypothetical structure: CH₃O-BClF) is a boron-based compound featuring a methoxy group (-OCH₃), chlorine, and fluorine substituents bonded to a central boron atom. Boron compounds are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties .

Properties

CAS No.

38481-06-0

Molecular Formula

CH3BClFO

Molecular Weight

96.30 g/mol

IUPAC Name

chloro-fluoro-methoxyborane

InChI

InChI=1S/CH3BClFO/c1-5-2(3)4/h1H3

InChI Key

DYPOBMQTCBBLKZ-UHFFFAOYSA-N

Canonical SMILES

B(OC)(F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of methoxychlorofluoroborane typically involves the reaction of methoxychloride with fluoroborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Methoxychloride Preparation: Methoxychloride is prepared by reacting methanol with thionyl chloride.

    Fluoroborane Preparation: Fluoroborane is synthesized by reacting boron trifluoride with hydrogen fluoride.

    This compound Synthesis: Methoxychloride and fluoroborane are reacted in a solvent such as tetrahydrofuran (THF) at low temperatures to yield this compound.

Chemical Reactions Analysis

Methoxychlorofluoroborane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form boronic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield boranes.

    Substitution: this compound can undergo substitution reactions with nucleophiles like amines to form aminoboranes.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions include boronic acids, boranes, and aminoboranes.

Mechanism of Action

The mechanism of action of methoxychlorofluoroborane involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methoxychlorofluoroborane with analogous boron and halogenated compounds, based on structural and functional group similarities from the evidence:

Compound Name CAS Number Key Features Differences from this compound
Methoxydiethylborane 7397-46-8 Contains methoxy and ethyl groups; used as a reducing agent in synthesis. Lacks halogen substituents (Cl/F), altering reactivity .
(4-Bromo-2-fluorophenyl)methylamine hydrochloride 2250242-18-1 Aromatic amine with Br/F substituents; exhibits biological activity. Boron-free; phenyl group instead of borane core .
Diisopropylfluorophosphate 55-91-4 Organophosphate with fluorine; high acute toxicity. Phosphorus-based; distinct mechanism of toxicity .
Chlorodifluoroborane (hypothetical) N/A Hypothetical analog with Cl and F substituents; no methoxy group. Simpler structure; absence of methoxy limits steric effects.

Key Findings:

Substituent Effects: The methoxy group in this compound may enhance Lewis acidity compared to purely halogenated boranes, facilitating coordination with electron-rich species . Halogens (Cl/F) increase electrophilicity but may also elevate toxicity risks, as seen in fluorinated organophosphates .

Biological Activity: Unlike aromatic amines like (4-Bromo-2-fluorophenyl)methylamine hydrochloride, this compound’s bioactivity remains unstudied.

Synthetic Utility : Methoxydiethylborane’s role as a reductant suggests this compound could serve as a tailored catalyst or intermediate in asymmetric synthesis, though halogen substituents might complicate handling .

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